molecular formula C19H18N4O2S B12036211 5-(3-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol

5-(3-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B12036211
M. Wt: 366.4 g/mol
InChI Key: RJKVFXNCZSUTPF-XCHVBMRISA-N
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Description

5-(3-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methoxyphenyl and propenylideneamino groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Substitution Reactions: The methoxyphenyl and propenylideneamino groups are introduced through substitution reactions. These reactions often require specific catalysts and solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the double bonds in the propenylideneamino group.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

    Oxidation: Disulfides.

    Reduction: Saturated derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may exhibit similar properties, making it a subject of interest in biological research.

Medicine

In medicine, triazole derivatives are used in the development of pharmaceuticals. This compound’s potential biological activities could lead to the discovery of new therapeutic agents.

Industry

Industrially, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound’s unique properties may find applications in these areas.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol likely involves interactions with specific molecular targets such as enzymes or receptors. The triazole ring can bind to metal ions, influencing various biochemical pathways. The methoxyphenyl and propenylideneamino groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks the methoxy and propenylideneamino groups.

    5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but different substitution pattern.

    4-Amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Contains an amino group instead of the propenylideneamino group.

Uniqueness

The unique combination of methoxyphenyl and propenylideneamino groups in 5-(3-Methoxyphenyl)-4-{[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol distinguishes it from other triazole derivatives. These groups may confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18N4O2S/c1-24-16-10-5-8-15(13-16)18-21-22-19(26)23(18)20-12-6-9-14-7-3-4-11-17(14)25-2/h3-13H,1-2H3,(H,22,26)/b9-6+,20-12+

InChI Key

RJKVFXNCZSUTPF-XCHVBMRISA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3OC

Origin of Product

United States

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